Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Overview
Description
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . It is known for its role as an intermediate in the preparation of HIV-integrase inhibitors . The compound appears as a white solid and has a melting point of 160.0-160.5 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-(hydroxyimino)-1,1-dimethylethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like chloroform, DMSO, or ethyl acetate . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate is extensively used in scientific research, particularly in the development of HIV-integrase inhibitors . It serves as a crucial intermediate in the synthesis of these inhibitors, which are vital in the treatment of HIV/AIDS. Additionally, the compound is used in proteomics research and as a biochemical tool in various studies .
Mechanism of Action
The mechanism of action of Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate involves its role as an intermediate in the synthesis of HIV-integrase inhibitors. These inhibitors work by blocking the integrase enzyme, which is essential for the integration of viral DNA into the host genome . By inhibiting this enzyme, the compound helps prevent the replication of the HIV virus.
Comparison with Similar Compounds
Similar Compounds
- Benzyl [1-amino-1-(hydroxyimino)-2-methylpropan-2-yl]carbamate
- Benzyl [1-(hydroxyamino)-1-imino-2-methylpropan-2-yl]carbamate
- Benzyl [2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Uniqueness
Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate is unique due to its specific structure, which allows it to act as an effective intermediate in the synthesis of HIV-integrase inhibitors. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its versatility in scientific research .
Properties
IUPAC Name |
benzyl N-(1-amino-1-hydroxyimino-2-methylpropan-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSJZCLRWHEHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518047-98-8 | |
Record name | Phenylmethyl N-[2-(hydroxyamino)-2-imino-1,1-dimethylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518047-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-amino-2-(1-methyl-1-phenoxycarbonylamino-ethyl)-oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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